N-(propan-2-yl)-1H-indazole-6-carboxamide
Overview
Description
“N-isopropyl-1H-indazole-6-carboxamide” is a chemical compound with the molecular formula C11H13N3O. It is a derivative of indazole, a heterocyclic aromatic organic compound . The indazole core is an interesting pharmacophore due to its applications in medicinal chemistry .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “N-isopropyl-1H-indazole-6-carboxamide” can be represented by the InChI code: 1S/C8H7N3O/c9-8(12)5-1-2-6-4-10-11-7(6)3-5/h1-4H,(H2,9,12)(H,10,11) .Chemical Reactions Analysis
Indazole derivatives have been used in a variety of chemical reactions. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical and Chemical Properties Analysis
“N-isopropyl-1H-indazole-6-carboxamide” is a white to off-white solid . It has a molecular weight of 203.24 g/mol.Scientific Research Applications
Monoamine Oxidase Inhibitors
Indazole- and indole-carboxamides have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), with applications potentially beneficial for treating neurological disorders. Compounds such as N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide exhibit high potency and selectivity, with computational docking studies providing insights into their interactions with enzyme binding sites (Tzvetkov et al., 2014).
Antiproliferative Activity
Several N-phenyl-1H-indazole-1-carboxamides have shown significant in vitro antiproliferative activity against a wide range of cancer cell lines, indicating their potential as anticancer agents. Compounds have demonstrated the ability to inhibit cell growth and influence cell cycle phases, highlighting their therapeutic potential (Maggio et al., 2011).
Synthetic Cannabinoids
The chemical structure related to N-isopropyl-1H-indazole-6-carboxamide has been identified in synthetic cannabinoids, which have been detected in illegal products. These studies provide insight into the structural analysis and identification of novel psychoactive substances (Uchiyama et al., 2015).
Tautomerism and Structural Analysis
Research on the tautomerism of N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide derivatives reveals insights into their structural properties and interactions within enzyme binding sites. This research supports the development of selective MAO-B inhibitors for neurological disorder treatments (Tzvetkov et al., 2017).
Novel Indazole Derivatives
The synthesis and structural analysis of new indazole derivatives explore their potential applications in various therapeutic areas. Studies focus on their synthesis, biological evaluation, and potential antitumor activities, contributing to the development of new pharmacological agents (Murugavel et al., 2010).
Safety and Hazards
Future Directions
Indazole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indazole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Properties
IUPAC Name |
N-propan-2-yl-1H-indazole-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7(2)13-11(15)8-3-4-9-6-12-14-10(9)5-8/h3-7H,1-2H3,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUVGCPXGKXAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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